

# Avenanthramide D: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis

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## Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B15549421

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## Introduction

**Avenanthramide D** (Avn D) is a member of a unique class of phenolic alkaloids known as avenanthramides, which are predominantly found in oats (*Avena sativa*)[1]. Structurally, avenanthramides are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative[2]. Specifically, **Avenanthramide D** is formed from the conjugation of anthranilic acid and p-coumaric acid[1]. These compounds have garnered significant scientific interest due to their potent antioxidant and anti-inflammatory properties, making them promising candidates for therapeutic applications[3][4]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Avenanthramide D**, along with detailed experimental protocols relevant to its study.

## Chemical Structure and Physicochemical Properties

**Avenanthramide D** is chemically identified as 2-[[*(E)*-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid. Its chemical structure is characterized by a p-coumaroyl group linked via an amide bond to an anthranilic acid moiety.

Table 1: Chemical Identifiers of **Avenanthramide D**

Identifier	Value
IUPAC Name	2-[[[E]-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>4</sub>
Molecular Weight	283.28 g/mol
CAS Number	115610-36-1
SMILES String	<chem>C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O</chem>
InChI Key	INBHLTIBRKASIZ-JXMROGBWSA-N

Table 2: Physicochemical Properties of **Avenanthramide D**

Property	Value	Source
Appearance	Light yellow solid	BioAustralis
Solubility	Soluble in methanol, DMSO	BioAustralis
XLogP3	3.6	PubChem

Note: Some experimental data for specific physicochemical properties like melting point and pKa for **Avenanthramide D** are not readily available. Data for related avenanthramides, such as Avenanthramide A, show a melting point of 258 °C.

## Biological Activity and Mechanism of Action

Avenanthramides, including Avn D, are recognized for their significant biological activities, primarily as antioxidant and anti-inflammatory agents.

### Anti-inflammatory Activity

The anti-inflammatory effects of avenanthramides are largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[2][4][5][6][7][8]. NF-κB is a key

transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines[3][9].

Studies have shown that avenanthramides can inhibit the degradation of I $\kappa$ B $\alpha$  (inhibitor of NF- $\kappa$ B  $\alpha$ ), which in turn prevents the nuclear translocation and activation of the p65 subunit of NF- $\kappa$ B[4]. This leads to a downstream reduction in the production of inflammatory mediators such as interleukin-8 (IL-8)[4]. The synthetic analog, dihydro-**avenanthramide D**, has also been shown to exhibit anti-inflammatory effects[10].

## Antioxidant Activity

Avenanthramides exhibit potent antioxidant activity by scavenging free radicals. The antioxidant capacity of different avenanthramides varies depending on their specific chemical structure, with Avenanthramide C generally showing the highest activity in several assays[11].

## Experimental Protocols

### Extraction and Purification of Avenanthramides from Oats

This protocol is adapted from established methods for the extraction of avenanthramides from oat groats.

Materials:

- Milled oat groats
- 80% Methanol (v/v)
- Centrifuge
- Rotary evaporator
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- High-performance liquid chromatography (HPLC) system

Procedure:

- Extraction:
  - Suspend milled oat groats in 80% methanol at a 1:10 (w/v) ratio.
  - Stir the mixture at room temperature for 1-2 hours.
  - Centrifuge the mixture to pellet the solid material.
  - Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
- Concentration:
  - Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.
- Purification (SPE):
  - Condition a C18 SPE cartridge with methanol followed by deionized water.
  - Load the aqueous extract onto the cartridge.
  - Wash the cartridge with deionized water to remove polar impurities.
  - Elute the avenanthramides with methanol.
- Further Purification (HPLC):
  - The eluted fraction can be further purified by preparative HPLC using a C18 column and a gradient of acetonitrile and water (with 0.1% formic acid) to isolate individual avenanthramides, including **Avenanthramide D**.

## Chemical Synthesis of Avenanthramide D

The synthesis of **Avenanthramide D** can be achieved through the coupling of p-coumaric acid and anthranilic acid. A general procedure is outlined below, which may require optimization.

Materials:

- p-Coumaric acid
- Anthranilic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or a suitable coupling agent (e.g., DCC/DMAP)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Pyridine (if using thionyl chloride)
- Sodium bicarbonate solution
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Activation of p-Coumaric Acid:
  - Dissolve p-coumaric acid in anhydrous THF.
  - Slowly add thionyl chloride (or another coupling agent) at  $0^\circ\text{C}$ .
  - Stir the reaction mixture at room temperature until the acid is converted to the acid chloride (monitor by TLC).
  - Remove the solvent and excess thionyl chloride under reduced pressure.
- Amide Coupling:
  - Dissolve anthranilic acid in anhydrous THF containing pyridine.
  - Cool the solution to  $0^\circ\text{C}$  and slowly add the p-coumaroyl chloride solution.
  - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:

- Quench the reaction with water.
- Extract the product into ethyl acetate.
- Wash the organic layer with sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **Avenanthramide D**.

## In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of **Avenanthramide D** on NF-κB activation in a cell-based reporter assay.

### Materials:

- Human cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc).
- Cell culture medium and supplements.
- **Avenanthramide D** (dissolved in DMSO).
- Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB inducing agent.
- Luciferase assay reagent.
- Luminometer.

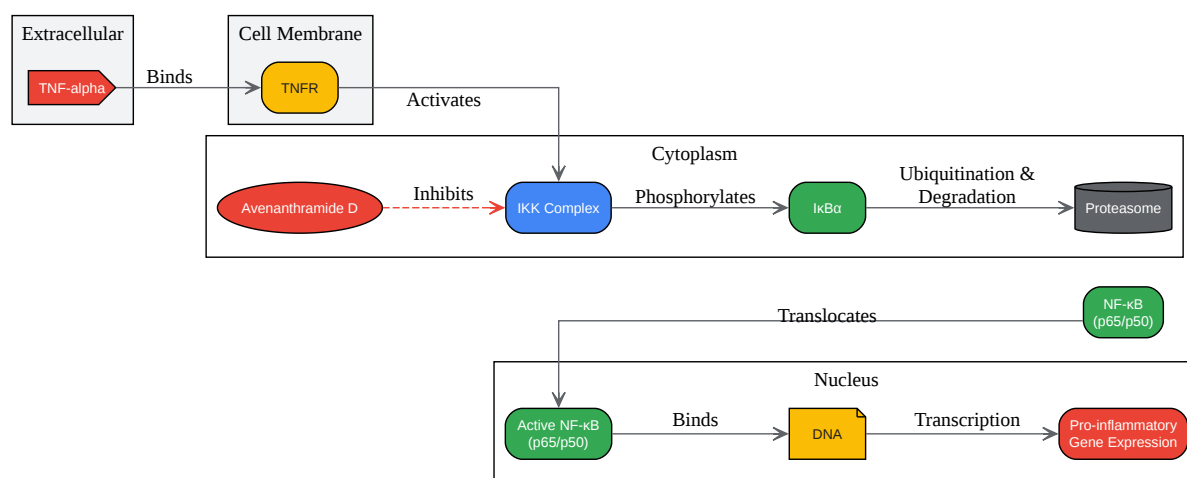
### Procedure:

- **Cell Seeding:** Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- **Treatment:**

- Pre-treat the cells with various concentrations of **Avenanthramide D** (and a vehicle control, e.g., DMSO) for 1-2 hours.
- Stimulation:
  - Induce NF- $\kappa$ B activation by adding TNF- $\alpha$  to the wells (except for the unstimulated control).
  - Incubate for an additional 6-8 hours.
- Lysis and Luciferase Assay:
  - Lyse the cells according to the luciferase assay kit manufacturer's instructions.
  - Measure the luciferase activity using a luminometer.
- Data Analysis:
  - Normalize the luciferase readings to cell viability (e.g., using a parallel MTT assay).
  - Calculate the percentage inhibition of NF- $\kappa$ B activity for each concentration of **Avenanthramide D** compared to the TNF- $\alpha$  stimulated control.
  - Determine the IC<sub>50</sub> value by plotting the percentage inhibition against the log of the **Avenanthramide D** concentration.

## Signaling Pathway and Experimental Workflow Visualization

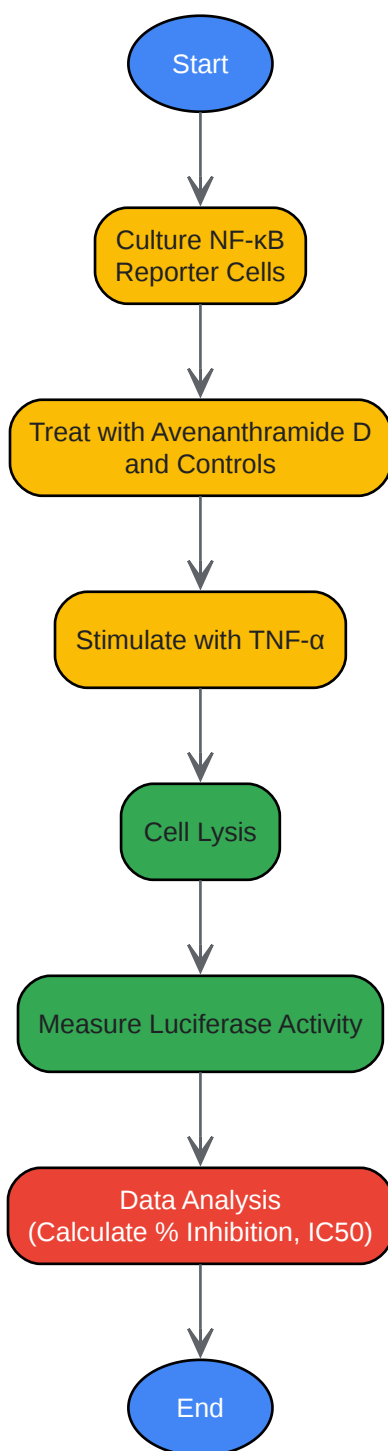
The following diagrams illustrate the NF- $\kappa$ B signaling pathway and a general experimental workflow for assessing the anti-inflammatory activity of **Avenanthramide D**.



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Caption: **Avenanthramide D** inhibits the NF-κB signaling pathway.





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Caption: Workflow for NF-κB reporter assay.

## Conclusion

**Avenanthramide D** stands out as a promising natural compound with significant anti-inflammatory and antioxidant potential. Its well-defined chemical structure and its ability to modulate key inflammatory pathways, such as NF- $\kappa$ B, make it a compelling subject for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted properties of this intriguing molecule. Further investigation into its specific quantitative bioactivity, pharmacokinetics, and safety profile in vivo will be crucial for translating its therapeutic potential into clinical applications.

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